molecular formula C12H18N2 B3023048 2-(3-Methylpiperidin-1-yl)aniline CAS No. 252758-93-3

2-(3-Methylpiperidin-1-yl)aniline

Cat. No.: B3023048
CAS No.: 252758-93-3
M. Wt: 190.28 g/mol
InChI Key: ODFNRXOCZNMLRU-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13/h2-3,6-7,10H,4-5,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFNRXOCZNMLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Methylpiperidin 1 Yl Aniline

Classical Approaches to 2-(3-Methylpiperidin-1-yl)aniline (B2782792) Synthesis

The primary methods for synthesizing this compound hinge on two core strategies: the reduction of a nitro group on a pre-assembled phenylpiperidine scaffold and the formation of the phenylpiperidine bond via nucleophilic substitution, followed by reduction.

Reductive Amination Pathways

The reduction of an aromatic nitro group is a fundamental transformation for the preparation of anilines. nih.govmasterorganicchemistry.com In the context of synthesizing this compound, this pathway begins with the precursor 1-(2-nitrophenyl)-3-methylpiperidine. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is the key step.

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitroarenes. nih.govmt.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction is typically carried out by bubbling hydrogen gas through a solution of the nitro-containing substrate, such as a hypothetical 3-methyl-4-(piperidin-1-yl)nitrobenzene analogue, dissolved in a suitable solvent with a suspended catalyst.

Commonly used catalysts are precious metals supported on activated carbon, such as palladium (Pd/C), platinum (Pt/C), or Raney nickel. masterorganicchemistry.comnih.gov The reaction is highly effective, often proceeding with high yield and selectivity under relatively mild conditions of temperature and pressure. The choice of catalyst can be crucial to avoid the reduction of other functional groups if present. youtube.com For instance, gold-based catalysts have been shown to be highly chemoselective for the reduction of the nitro group. nih.gov

Table 1: Typical Catalysts and Conditions for Nitroarene Hydrogenation

CatalystHydrogen SourceSolventTemperaturePressure
Palladium on Carbon (Pd/C)H₂ gasEthanol (B145695), Methanol, Ethyl Acetate (B1210297)Room Temp. - 80°C1 - 10 atm
Platinum on Carbon (Pt/C)H₂ gasEthanol, Acetic AcidRoom Temp. - 60°C1 - 5 atm
Raney NickelH₂ gasMethanol, Ethanol25°C - 100°C1 - 50 atm
Gold on Titania (Au/TiO₂)H₂ gasVariousRoom Temp. - 100°C1 - 20 atm

This table represents general conditions and may vary based on the specific substrate and scale.

An alternative to catalytic hydrogenation is the use of metals in acidic media, a classic method for nitro group reduction. masterorganicchemistry.com This procedure, often referred to as the Béchamp reduction, typically employs iron powder in the presence of an acid like hydrochloric acid or acetic acid. youtube.comyoutube.com Other metals such as tin (Sn) and zinc (Zn) are also effective. masterorganicchemistry.comyoutube.com

The reaction involves the stoichiometric consumption of the metal, which is oxidized as the nitro group is reduced. For the synthesis of this compound from its nitro precursor, this method offers a practical alternative when high-pressure hydrogenation equipment is unavailable. The reaction is robust and tolerates a variety of functional groups, though the workup procedure can be more complex due to the formation of metal salts. youtube.com

Table 2: Common Metal Reductants for Nitroarenes

MetalAcidic MediumKey Features
Iron (Fe)HCl, Acetic AcidInexpensive, widely used in industry.
Tin (Sn)HClClassic reagent, effective but can form complex tin salts. youtube.com
Zinc (Zn)HCl, Acetic AcidCan be used for selective reductions. youtube.com

This table provides a summary of common reagents used in metal-mediated nitro reductions.

Aromatic Nucleophilic Substitution Strategies

This synthetic route involves a two-step sequence. First, the bond between the aromatic ring and the piperidine (B6355638) nitrogen is formed via a nucleophilic aromatic substitution (SₙAr) reaction. This is followed by the reduction of the nitro group to the desired aniline (B41778). libretexts.org

The SₙAr mechanism is effective for attaching nucleophiles to aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂). libretexts.orgmasterorganicchemistry.com For the synthesis of the precursor to our target molecule, a halonitrobenzene, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, is treated with 3-methylpiperidine (B147322).

The reaction proceeds via an addition-elimination mechanism. chadsprep.com The nucleophilic nitrogen of 3-methylpiperidine attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the resonance delocalization of the negative charge onto the ortho- or para-positioned nitro group. The subsequent loss of the halide ion restores the aromaticity of the ring, yielding the product, 1-(2-nitrophenyl)-3-methylpiperidine. The reactivity of the halogen leaving group typically follows the order F > Cl > Br > I in activated SₙAr reactions. nih.gov

Once the 1-(2-nitrophenyl)-3-methylpiperidine intermediate is formed, the final step is the reduction of the nitro group to the aniline. A highly effective method for this transformation, particularly when other reducible groups might be present, is catalytic transfer hydrogenation. nih.gov

This technique uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for pressurized hydrogen gas. A common and efficient system is the use of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as the hydrogen source with palladized charcoal (Pd/C) as the catalyst. nih.govresearchgate.net The reaction is typically performed by heating the substrate with hydrazine hydrate and a catalytic amount of Pd/C in a solvent like ethanol. nih.govjst.go.jp This method is known for its high selectivity in reducing nitro groups while leaving other functionalities, such as halogens on the aromatic ring, intact. nih.gov

Modern and Optimized Synthetic Routes

The synthesis of this compound can be enhanced through modern techniques that offer improvements in reaction times, yields, and environmental impact over traditional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. While specific protocols for the direct synthesis of this compound are not extensively documented in the provided results, the principles can be applied from related syntheses of anilines, naphthyridines, and other heterocyclic compounds. nih.govnih.govresearchgate.net Microwave irradiation facilitates rapid and uniform heating, which can significantly reduce reaction times and improve yields compared to conventional heating methods. arkat-usa.orgchemrxiv.org

For the synthesis of N-arylated piperidines, a plausible microwave-assisted approach would involve the coupling of 1-fluoro-2-nitrobenzene with 3-methylpiperidine, followed by the reduction of the nitro group. Microwave heating could be applied to the initial nucleophilic aromatic substitution step. A typical procedure might involve mixing the reactants in a sealed vessel with a suitable solvent and a base, then irradiating the mixture in a microwave reactor at a controlled temperature and power. arkat-usa.orgchemrxiv.org This method often leads to higher yields in shorter time frames, for instance, completing in minutes what might take hours conventionally. arkat-usa.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Pyridine (B92270) Synthesis 30-70 minutes (reflux) 5-10 minutes Significant arkat-usa.org
Dihydropyrimidinone Synthesis Low yield (hours) 10-20 minutes From 15-25% to 89-98% chemrxiv.org

Ultrasound-Promoted Synthetic Conditions

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature microenvironments that enhance mass transfer and reaction rates. chesci.com This technique is recognized as a green chemistry approach due to its energy efficiency and potential to reduce waste. chesci.com

The application of ultrasound has been shown to be effective in the one-pot synthesis of various heterocyclic compounds, often resulting in high yields in significantly shorter reaction times (e.g., 25-40 minutes). nih.govnanobioletters.com For the synthesis of this compound, an ultrasound-promoted approach could be applied to the key bond-forming steps. For example, the reaction between an appropriate aniline precursor and a piperidine derivative could be carried out in an aqueous medium under ultrasonic irradiation. nih.gov This method offers advantages such as mild reaction conditions, excellent yields, and minimal environmental impact. nanobioletters.com The use of water as a solvent, facilitated by ultrasound, is a particularly attractive feature from a green chemistry perspective. nanobioletters.comnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. distantreader.orgnih.gov Key aspects applicable to the synthesis of this compound include the use of safer solvents, energy-efficient methods, and renewable feedstocks. distantreader.org

Safer Solvents: Utilizing environmentally benign solvents like water or ethanol instead of more toxic options like benzene (B151609) is a core tenet. distantreader.orgijiras.com Ultrasound-promoted syntheses, for instance, can often be performed in aqueous media. nanobioletters.comnih.gov

Energy Efficiency: Microwave-assisted and ultrasound-promoted syntheses are more energy-efficient than conventional heating methods that require prolonged reaction times. chesci.comdistantreader.org

Waste Prevention: One-pot, multicomponent reactions are highly desirable as they reduce the number of synthetic steps and purification processes, thereby minimizing waste generation. arkat-usa.orgchemrxiv.org

Catalysis: The use of recyclable, heterogeneous catalysts, such as certain zeolites, can replace toxic reagents and simplify product purification. sciforum.net

Stereoselective Synthesis Considerations for the Piperidine Moiety

The presence of a chiral center at the 3-position of the piperidine ring in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms.

Asymmetric Approaches to 3-Methylpiperidine Ring Formation

Significant research has focused on the asymmetric synthesis of 3-substituted piperidines, a common motif in pharmaceuticals. nih.gov

One notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine (B1217469) precursor. nih.govorganic-chemistry.org This method can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidine. organic-chemistry.org

Another strategy is the use of chiral auxiliaries. For example, N-protected piperidin-2-one can be alkylated using a chiral auxiliary to introduce the methyl group at the 3-position with high diastereomeric excess. researchgate.net The auxiliary can then be removed to yield the desired enantiomer of 3-methylpiperidine or its precursor. researchgate.net

Asymmetric intramolecular aza-Michael cyclizations, catalyzed by chiral phosphoric acids, have also been developed for the synthesis of substituted piperidines, achieving good yields and excellent enantioselectivities. whiterose.ac.uk

Table 2: Selected Asymmetric Synthesis Methods for 3-Substituted Piperidines

Method Key Features Stereoselectivity Reference
Rh-catalyzed Reductive Heck Reaction Cross-coupling of boronic acids and dihydropyridines High enantioselectivity (up to 99% ee) nih.govorganic-chemistry.org
Chiral Auxiliary-Mediated Alkylation Alkylation of N-protected piperidin-2-one High diastereomeric excess researchgate.net
Asymmetric aza-Michael Cyclization Chiral phosphoric acid catalysis Excellent enantioselectivities (up to 97:3 e.r.) whiterose.ac.uk

Diastereoselective Control in Related Piperidine Derivatives

When additional stereocenters are present or introduced, controlling the diastereoselectivity becomes crucial. Research into the synthesis of polysubstituted piperidines provides insights into achieving such control.

Metal triflate-catalyzed nucleophilic substitution reactions of 2-acyloxypiperidines with silyl (B83357) enolates have been shown to proceed with high diastereoselectivity. acs.orgacs.org The stereochemical outcome (cis or trans) can be influenced by the nature of the substituents on the piperidine ring. acs.org

Ene cyclization reactions of 4-aza-1,7-dienes, catalyzed by Lewis acids, can afford 3,4-disubstituted piperidines with very high diastereomeric ratios (>200:1). nih.gov The choice of activating groups on the enophile and the Lewis acid used can influence the competition between the desired ene cyclization and a hetero-Diels-Alder reaction. nih.gov

Furthermore, the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines can be achieved starting from 2-pyridone by using a carbohydrate as a chiral template. researchgate.netresearchgate.net Nucleophilic addition and subsequent reactions can be controlled to introduce substituents with high regio- and stereoselectivity. researchgate.netresearchgate.net

Reactivity Profile and Chemical Transformations of 2 3 Methylpiperidin 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 2-(3-Methylpiperidin-1-yl)aniline (B2782792) is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH2) and the piperidin-1-yl substituent. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. However, the steric bulk of the 3-methylpiperidine (B147322) group at the 2-position significantly influences the regioselectivity of these reactions.

Nitration Reactions

Direct nitration of anilines with strong acids like a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation of the highly reactive aniline ring and the formation of a mixture of products. A common strategy to control the reaction is to first protect the amino group by acetylation, which moderates its activating effect and directs nitration primarily to the para position. The acetyl group can then be removed by hydrolysis to yield the desired nitroaniline.

In the case of this compound, the 2-position is already substituted. The amino group and the piperidinyl group are both activating and ortho, para-directing. Therefore, nitration is expected to occur at the positions ortho and para to the amino group, which are the 4- and 6-positions. Given the steric hindrance from the adjacent 3-methylpiperidine group, the major product is likely to be the 4-nitro derivative. A plausible synthesis route for a related compound, 2-methyl-3-nitroaniline, involves the nitration of a protected form of 2-methylaniline, highlighting the importance of managing the reactivity of the aniline moiety. nih.gov

Reaction Reagents and Conditions Major Product(s) Minor Product(s)
NitrationHNO3, H2SO44-Nitro-2-(3-methylpiperidin-1-yl)aniline6-Nitro-2-(3-methylpiperidin-1-yl)aniline, oxidation byproducts
Nitration with protection1. Acetic anhydride (B1165640) 2. HNO3, H2SO4 3. H3O+, heatN-(4-nitro-2-(3-methylpiperidin-1-yl)phenyl)acetamideN-(6-nitro-2-(3-methylpiperidin-1-yl)phenyl)acetamide

Halogenation Reactions (e.g., chlorination, bromination)

The high reactivity of the aniline ring also poses a challenge for controlled halogenation, as polysubstitution can readily occur. libretexts.org For instance, the reaction of aniline with bromine water typically yields 2,4,6-tribromoaniline. To achieve monosubstitution, the reactivity of the aniline must be attenuated, often by acetylation.

For this compound, halogenation is anticipated to be directed to the available ortho and para positions (4- and 6-positions). The steric bulk of the 2-substituent would likely favor substitution at the less hindered 4-position. The reaction conditions can be tuned to favor monosubstitution, for example, by using a less reactive halogenating agent or by performing the reaction at low temperatures.

Reaction Reagents and Conditions Major Product(s)
BrominationBr2 in a non-polar solvent4-Bromo-2-(3-methylpiperidin-1-yl)aniline
ChlorinationCl2 in acetic acid4-Chloro-2-(3-methylpiperidin-1-yl)aniline

Nucleophilic Reactions Involving the Aniline Nitrogen

The primary amino group of this compound is a potent nucleophile and can readily participate in a variety of reactions, including acylation, amidation, and sulfonamide formation.

Acylation and Amidation Reactions

Acylation of the aniline nitrogen is a common transformation that can be achieved using various acylating agents such as acid chlorides or acid anhydrides. nih.govreddit.comvedantu.com For example, the reaction of aniline with acetyl chloride or acetic anhydride yields acetanilide. nih.govreddit.comvedantu.com This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl or acetic acid byproduct. nih.gov A similar reaction is expected with this compound, leading to the formation of the corresponding N-acetyl derivative.

Amidation can also be achieved through the reaction of the aniline with a carboxylic acid, often facilitated by a coupling agent, or by the aminolysis of an ester, which can be catalyzed by a Lewis acid. google.com

Reaction Reagents Product
AcylationAcetyl chloride, PyridineN-(2-(3-Methylpiperidin-1-yl)phenyl)acetamide
AcylationAcetic anhydrideN-(2-(3-Methylpiperidin-1-yl)phenyl)acetamide
AmidationBenzoic acid, Coupling agent (e.g., EDCI)N-(2-(3-Methylpiperidin-1-yl)phenyl)benzamide
AmidationMethyl benzoate, Lewis acid catalystN-(2-(3-Methylpiperidin-1-yl)phenyl)benzamide

Sulfonamide Formation

The nucleophilic aniline nitrogen can react with sulfonyl chlorides to form sulfonamides. This reaction is a cornerstone in the synthesis of many medicinally important compounds, including sulfa drugs. libretexts.org The reaction of this compound with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base would yield the corresponding sulfonamide. The synthesis of a related compound, 5-(2-Methylpiperidin-1-yl)-2-(methylsulfonyl)aniline, demonstrates the feasibility of introducing a sulfonyl group in the presence of a piperidinyl aniline moiety. bldpharm.comchemenu.com

Reaction Reagents Product
Sulfonamide FormationBenzenesulfonyl chloride, PyridineN-(2-(3-Methylpiperidin-1-yl)phenyl)benzenesulfonamide
Sulfonamide FormationMethanesulfonyl chloride, TriethylamineN-(2-(3-Methylpiperidin-1-yl)phenyl)methanesulfonamide

Cross-Coupling Reactions (e.g., metal-free coupling with sulfonyl isocyanates)

While metal-catalyzed cross-coupling reactions are prevalent in modern organic synthesis, there is a growing interest in metal-free alternatives. One such reaction involves the coupling of amines with isocyanates to form ureas. A mild, metal-free method for generating aryl isocyanates from arylamines using carbon dioxide and a dehydrating agent has been developed. nih.govresearchgate.net The in-situ generated isocyanate can then be trapped by another amine to form an unsymmetrical urea. nih.govresearchgate.net

Extrapolating this principle, it is conceivable that this compound could react with a sulfonyl isocyanate in a metal-free fashion to form the corresponding sulfonylurea. The highly reactive isocyanate group would readily undergo nucleophilic attack by the aniline nitrogen.

Reaction Reagents Product
Urea FormationBenzenesulfonyl isocyanate1-(Benzenesulfonyl)-3-(2-(3-methylpiperidin-1-yl)phenyl)urea

Transformations of the Piperidine (B6355638) Heterocycle

The substituted piperidine ring in this compound is a key site for chemical modification. Its reactivity is influenced by the methyl substituent and the N-aryl group, which can direct the course of various transformations.

The oxidation of N-substituted piperidines is a significant pathway for their functionalization. In analogous systems, the oxidation of methylpiperidine derivatives often leads to the formation of lactams or involves the generation of iminium intermediates. researchgate.net For instance, the dehydrogenation of 2-(2-methyl-1-piperidinyl)ethanol derivatives using a mercury(II)-EDTA complex has been shown to regioselectively form an iminium function at the tertiary alpha-carbon of the piperidine ring. researchgate.net These reactive intermediates can then undergo further reactions, such as cyclization. researchgate.net

In the case of this compound, oxidation would likely target the carbon atoms alpha to the nitrogen within the piperidine ring. The presence of the methyl group at the 3-position could influence the regioselectivity of this oxidation. Depending on the oxidant and reaction conditions, this could lead to the formation of corresponding piperidinones (lactams). For example, the oxidation of 1-(2-aryl-2-hydroxyethyl)-3-alkylpiperidines with mercuric acetate-edetic acid (EDTA) has been reported to yield a mixture of 2- and 6-piperidones. researchgate.net

Table 1: Potential Oxidation Products of the Piperidine Ring
ReactantOxidizing Agent (Example)Potential Product(s)Reference
This compoundHg(II)-EDTACorresponding 2- and/or 6-piperidinone derivatives researchgate.net
Analogous N-substituted piperidinesPotassium permanganate, Chromium trioxideQuinone derivatives (from aniline ring oxidation)

The derivatization of the piperidine ring in this compound can be achieved through various synthetic strategies, often leveraging the nucleophilicity of the nitrogen or reactivity of the ring's carbon atoms. While specific examples for this exact molecule are not prevalent in the literature, general methods for substituted piperidine synthesis and modification are well-established. These can include alkylation, acylation, and more complex ring-forming or ring-altering reactions.

Thermal cyclization reactions have been shown to induce ring transformations in related heterocyclic systems. For example, diethyl 2-(2-pyridylaminomethylene)-succinates undergo thermal cyclization to yield pyrido[1,2-a]pyrimidines and N-pyridylpyrrolinones. rsc.org While this involves a pyridine rather than a piperidine, it illustrates the potential for high-temperature reactions to effect significant structural changes in N-heterocycles.

More direct derivatizations of the piperidine ring can be envisioned. For instance, reactions that proceed via N-acyliminium ions can lead to the introduction of various substituents at the alpha-carbon of the piperidine ring.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling its chemical behavior.

The oxidation of N-substituted piperidines often proceeds through a pathway involving the initial formation of an iminium ion. For example, the dehydrogenation of N-substituted piperidines with Hg(II)-EDTA is understood to generate an iminium cation as a key intermediate. researchgate.net This electrophilic species is then susceptible to nucleophilic attack. In the presence of water, this leads to the formation of a carbinolamine, which can be further oxidized to a lactam.

In the context of this compound, an oxidation reaction would likely follow a similar pathway. The electron-donating nature of the aniline nitrogen could influence the stability of the intermediate iminium ion.

Table 2: Generalized Reaction Pathway for Piperidine Oxidation
StepDescriptionKey Species
1Dehydrogenation of the piperidine ringIminium ion (intermediate)
2Nucleophilic attack (e.g., by water)Carbinolamine (intermediate)
3Further oxidationLactam (final product)

A reaction intermediate is a relatively stable molecule that is formed and consumed during a reaction sequence, existing at a local energy minimum. In contrast, a transition state is a high-energy, transient configuration of atoms that occurs at the peak of the energy barrier between reactants and products.

NMR spectroscopy has been a valuable tool in detecting and characterizing intermediates in related reactions. For instance, in the dehydrogenation of 2-(2-methyl-1-piperidinyl)ethanol derivatives, the resulting iminium intermediates cyclize to form oxazolidines, in which hydroxy-enamine species could be detected by NMR. researchgate.net This demonstrates the potential to experimentally observe and characterize the transient species that govern the reactivity of the piperidine ring.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(3-Methylpiperidin-1-yl)aniline (B2782792) by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns.

The aromatic region of the spectrum is expected to show four distinct signals corresponding to the protons on the aniline (B41778) ring. These protons would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent aromatic protons. The chemical shifts would typically fall in the range of δ 6.5-7.5 ppm.

The aliphatic region would display signals corresponding to the protons of the 3-methylpiperidine (B147322) ring. The methyl group protons would likely appear as a doublet around δ 0.9-1.2 ppm, coupled to the adjacent methine proton. The protons on the piperidine (B6355638) ring would exhibit a series of complex multiplets in the δ 1.2-3.5 ppm range. The protons on the carbon adjacent to the nitrogen (C2' and C6') would be expected to be deshielded and appear at a lower field. The broadness of the NH₂ signal, typically observed between δ 3.5-4.5 ppm, can be influenced by solvent and concentration.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic-H6.7 - 7.2m-
NH₂3.5 - 4.5br s-
Piperidine-H (axial & equatorial)1.2 - 3.4m-
Methyl-H (CH₃)0.9 - 1.1d~6-7

Note: The data presented in this table is predicted and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The aromatic carbons of the aniline ring are expected to resonate in the δ 115-150 ppm region. The carbon atom attached to the nitrogen (C1) and the carbon atom where the piperidine ring is attached (C2) will have characteristic chemical shifts influenced by the substituents. The remaining aromatic carbons will show signals based on their position relative to these substituents.

The aliphatic carbons of the 3-methylpiperidine ring will appear in the upfield region of the spectrum, typically between δ 20-60 ppm. The methyl carbon is expected to be the most shielded, appearing at the highest field (lowest ppm value). The carbons of the piperidine ring will have distinct chemical shifts depending on their proximity to the nitrogen atom and the methyl group.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-N145 - 150
Aromatic C-C (substituted)130 - 140
Aromatic C-H115 - 130
Piperidine C-N50 - 60
Piperidine C-C25 - 40
Methyl C15 - 25

Note: The data presented in this table is predicted and may vary from experimental values. The assignment of specific aromatic and piperidine carbons would require 2D NMR data.

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. nih.gov It is invaluable for assigning the signals of the carbon atoms based on the assignments of their attached protons. For instance, the proton signal of the methyl group will show a correlation to the methyl carbon signal. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). youtube.com HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the piperidine ring to the aniline ring by observing correlations between the piperidine protons and the aromatic carbons. youtube.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space correlations between protons that are in close proximity, which is essential for determining the stereochemistry of the molecule, particularly the relative orientation of the methyl group on the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry, particularly with electrospray ionization (ESI-HRMS), is used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula (C₁₂H₁₈N₂). The expected monoisotopic mass would be calculated and compared with the experimentally determined value. Fragmentation patterns observed in the HRMS spectrum can provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the bond between the aniline and piperidine rings, as well as fragmentation within the piperidine ring itself.

Liquid chromatography-mass spectrometry (LC/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govshimadzu.com It is an essential tool for assessing the purity of this compound.

A suitable LC method would be developed to separate the target compound from any impurities or starting materials. nih.govshimadzu.com A reversed-phase column with a gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is a common approach for analyzing aromatic amines. nih.govshimadzu.com The mass spectrometer, coupled to the LC system, would monitor the elution of the compound by its specific mass-to-charge ratio (m/z). The purity of the sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. This technique provides both qualitative (identification of impurities) and quantitative (percentage of purity) information. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

While a specific, experimentally recorded IR spectrum for this compound is not publicly available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups in this compound are the primary amine (aniline moiety), the tertiary amine (piperidine ring), aromatic C-H bonds, and aliphatic C-H bonds.

The primary amine group (-NH₂) of the aniline ring is expected to show two distinct absorption bands in the region of 3500-3300 cm⁻¹. The higher frequency band corresponds to the asymmetric stretching vibration of the N-H bonds, while the lower frequency band is due to the symmetric stretching vibration. Additionally, the N-H bending (scissoring) vibration typically appears in the range of 1650-1580 cm⁻¹.

The C-N stretching vibrations of both the aromatic and aliphatic amines are expected to be observed in the fingerprint region, typically between 1350 and 1000 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) ring usually produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are anticipated to appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic methyl and piperidine ring hydrogens would be observed just below 3000 cm⁻¹.

Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Asymmetric Stretch3400 - 3500
Primary Amine (-NH₂)N-H Symmetric Stretch3300 - 3400
Primary Amine (-NH₂)N-H Bend (Scissoring)1580 - 1650
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Stretch3000 - 3100
Aliphatic Groups (Piperidine, Methyl)C-H Stretch2850 - 2960
Aromatic AmineC-N Stretch1250 - 1350
Aliphatic AmineC-N Stretch1020 - 1250

This predictive table serves as a guide for the interpretation of an experimental IR spectrum of this compound. The precise peak positions and intensities would provide definitive confirmation of its functional group composition.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is an essential analytical technique for determining the atomic and molecular structure of a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a three-dimensional picture of the electron density can be generated, revealing bond lengths, bond angles, and conformational details.

Single crystal X-ray diffraction is the most powerful method for obtaining an unambiguous three-dimensional structure of a molecule. This technique requires a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam.

As of the latest literature review, a single crystal structure of this compound has not been reported. Therefore, specific crystallographic data such as the crystal system, space group, and unit cell dimensions are not available. However, if a suitable crystal were to be grown and analyzed, the resulting data would provide invaluable information, including:

Confirmation of Connectivity: Unambiguous confirmation of the covalent bond framework.

Molecular Conformation: The precise dihedral angles defining the orientation of the 3-methylpiperidine ring relative to the aniline plane.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the aniline N-H protons) and other non-covalent interactions that dictate the packing of molecules in the crystal lattice.

For illustrative purposes, a hypothetical set of crystallographic parameters is presented below to demonstrate the type of data obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1325.4
Z (molecules/unit cell)4

Obtaining such data would be a critical step in the complete solid-state characterization of this compound.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid.

A PXRD pattern for this compound is not currently available in public databases. A typical PXRD analysis would confirm whether the synthesized bulk material is crystalline or amorphous. If crystalline, the pattern could be used for:

Phase Identification: Comparing the experimental pattern to a database to confirm the identity of the compound.

Purity Analysis: Detecting the presence of crystalline impurities.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

The diffraction peaks in a PXRD pattern correspond to the different lattice planes in the crystal structure, as described by Bragg's Law (nλ = 2d sinθ).

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of the sample.

The molecular formula for this compound is C₁₂H₁₈N₂. The theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ). The molecular weight of C₁₂H₁₈N₂ is 190.29 g/mol .

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01112144.13275.76
HydrogenH1.0081818.1449.53
NitrogenN14.007228.01414.72
Total 190.29 100.00

An experimental elemental analysis of a pure sample of this compound should yield values that are in close agreement (typically within ±0.4%) with these calculated percentages. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Computational chemistry serves as a powerful tool for elucidating the molecular characteristics of 2-(3-Methylpiperidin-1-yl)aniline (B2782792). Through the application of sophisticated quantum chemical methods, a comprehensive understanding of its electronic structure and potential chemical behavior can be achieved.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization. This process computationally identifies the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. The analysis would typically involve the systematic exploration of various possible spatial arrangements (conformers) arising from the rotation around single bonds, particularly the C-N bond connecting the aniline (B41778) and piperidine (B6355638) rings, and the puckering of the piperidine ring itself. The presence of the methyl group on the piperidine ring introduces an additional layer of conformational complexity. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise model of the molecule's structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group, making it susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, indicating potential sites for nucleophilic attack.

Parameter Value (eV)
HOMO Energy Data Not Available
LUMO Energy Data Not Available
HOMO-LUMO Gap Data Not Available

No specific data for the HOMO and LUMO energies of this compound were found in the search results. The table is presented as a template for how such data would be displayed.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. In this compound, the most negative potential is anticipated to be located around the nitrogen atom of the amino group and the nitrogen atom of the piperidine ring, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and the aromatic ring are expected to exhibit positive electrostatic potential.

Analysis of Electronic Properties and Charge Distribution

A detailed analysis of the electronic properties and charge distribution within this compound offers deeper insights into its chemical nature.

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule. This analysis provides a quantitative measure of the electron distribution and helps to identify atoms that are either electron-rich or electron-deficient. For this compound, the nitrogen atoms are expected to carry a significant negative Mulliken charge, confirming their role as electron-donating centers. Conversely, the hydrogen atoms bonded to the nitrogen and carbon atoms are predicted to have positive charges. The carbon atoms of the aromatic ring will exhibit a more complex charge distribution due to the influence of the amino and piperidinyl substituents.

Atom Mulliken Charge
Specific Atom (e.g., N of NH2)Data Not Available
Specific Atom (e.g., N of piperidine)Data Not Available
Specific Atom (e.g., C1 of aniline)Data Not Available

Specific Mulliken charge values for the atoms of this compound were not available in the provided search results. The table serves as an illustrative example.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these forces is crucial for predicting the physical properties and polymorphism of a crystalline solid.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in relation to its neighbors, providing a graphical representation of close contacts. While specific crystal structure data for this compound is not publicly available, we can infer the types of interactions that would be prominent based on studies of analogous piperidine and aniline derivatives. nih.govresearchgate.netnih.govresearchgate.net

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The properties mapped onto this surface, such as dnorm (normalized contact distance), reveal regions of significant intermolecular contact. Red areas on a dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

From the Hirshfeld surface, two-dimensional fingerprint plots are generated, which quantify the relative contributions of different types of intermolecular contacts. nih.gov These plots display the combination of de (distance to the nearest nucleus external to the surface) and di (distance to the nearest nucleus internal to the surface) for each point on the surface.

For this compound, the primary interactions expected to dominate the crystal packing are:

H···H contacts: Given the abundance of hydrogen atoms on both the piperidine and aniline rings, these interactions, driven by van der Waals forces, would likely constitute the largest percentage of the Hirshfeld surface area, a common feature in organic molecules. nih.gov

N-H···N/C-H···N interactions: The amino group (-NH2) on the aniline ring can act as a hydrogen bond donor, while the tertiary amine nitrogen in the piperidine ring can act as an acceptor. These hydrogen bonds would appear as distinct spikes in the fingerprint plot.

C-H···π interactions: The hydrogen atoms of the piperidine ring and the methyl group can interact with the π-system of the aniline ring of neighboring molecules. These are generally weaker interactions but play a significant role in stabilizing the crystal structure.

A hypothetical breakdown of the contributions of various intermolecular contacts for this compound, based on similar structures, is presented in Table 1.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypeHypothetical Percentage ContributionDescription
H···H~60-75%Dominant van der Waals forces between hydrogen atoms.
C···H/H···C~15-25%Interactions between carbon and hydrogen atoms.
N···H/H···N~5-10%Represents hydrogen bonding involving the nitrogen atoms.
C···C~1-5%Indicative of π-π stacking interactions between aniline rings.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties such as vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical predictions can be correlated with experimental data to confirm the molecular structure and understand its electronic properties.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Finding the lowest energy conformation of the molecule.

Predict vibrational spectra: The calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to assign vibrational modes to specific functional groups. For instance, the N-H stretching vibrations of the aniline amine group would be expected in the 3300-3500 cm-1 region.

Simulate UV-Vis spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λmax). The transitions would likely involve π→π* and n→π* excitations associated with the aniline chromophore.

Calculate NMR spectra: The chemical shifts for 1H and 13C nuclei can be calculated and compared to experimental spectra to aid in the complete assignment of all signals.

A strong correlation between the calculated and experimental spectroscopic data would validate the computed structural and electronic parameters of the molecule.

Structure-Reactivity/Synthetic Utility Relationship Studies through Computational Modeling

Computational modeling provides valuable insights into the reactivity and synthetic utility of a molecule by analyzing its electronic structure. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map, are instrumental in this regard.

HOMO-LUMO Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electrophilic and nucleophilic sites. For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atoms, confirming their nucleophilic character and suitability as sites for protonation or reaction with electrophiles. The amine hydrogens would exhibit a positive potential (blue), indicating their electrophilic nature.

These computational analyses can guide synthetic chemists in designing reactions. For example, understanding the nucleophilic and electrophilic sites can help in predicting the outcome of reactions and in the development of new synthetic routes or derivatives with desired properties.

Applications As a Synthetic Intermediate and Building Block in Organic Synthesis Research

Synthesis of Complex Heterocyclic Frameworks

The compound is a key precursor for synthesizing heterocyclic systems, which are foundational to many areas of pharmaceutical and chemical research.

The ortho-arrangement of the amino group and the piperidine (B6355638) substituent on the aniline (B41778) ring makes 2-(3-Methylpiperidin-1-yl)aniline (B2782792) a suitable starting material for building fused heterocyclic systems like indazoles and quinolines.

Indazole Synthesis: The primary amino group of the aniline can be readily converted into a diazonium salt. Subsequent intramolecular cyclization, often promoted by thermal or acidic conditions, can lead to the formation of an indazole ring. The piperidine moiety remains as a significant substituent, influencing the solubility and biological properties of the final indazole product.

Quinoline (B57606) Synthesis: Classic quinoline syntheses, such as the Friedländer annulation, can be adapted for this precursor. This involves the condensation of the ortho-aminoaryl functionality with a compound containing a reactive carbonyl and an adjacent α-methylene group. The primary amine of this compound reacts to form the new heterocyclic ring, yielding a quinoline substituted at the 8-position with the 3-methylpiperidine (B147322) group.

Table 1: Potential Heterocyclic Scaffolds from this compound

Target Scaffold General Reaction Type Key Reagents Resulting Structure
Indazole Derivative Diazotization & Cyclization NaNO₂, HCl Fused indazole ring with piperidine substituent

The nucleophilic nature of the aniline amine allows for its incorporation into other important heterocyclic systems like pyrimidines and triazoles.

Pyrimidine (B1678525) Derivatives: Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amine-containing precursor. organic-chemistry.orgbu.edu.eg this compound can provide one of the requisite nitrogen atoms for the pyrimidine ring, leading to highly substituted products whose pharmacological profiles are modulated by the bulky and basic piperidinyl group. nih.govgrowingscience.com

Triazole Derivatives: The synthesis of 1,2,3-triazoles, often facilitated by copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a common strategy in drug discovery. organic-chemistry.orgresearchgate.net The aniline group of this compound can be converted to an azide (B81097) (–N₃) group through diazotization followed by treatment with sodium azide. The resulting aryl azide is a stable intermediate that can react with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. Alternatively, various methods exist for synthesizing triazoles directly from anilines without the need for isolating azide intermediates. frontiersin.orgnih.gov

Table 2: Synthesis of Pyrimidine and Triazole Derivatives

Target Heterocycle Synthetic Strategy Typical Reagents Functional Group Transformation
Pyrimidine Condensation β-Diketone, Lewis Acid Aniline amine incorporates into the pyrimidine ring.
1,2,3-Triazole Azide-Alkyne Cycloaddition 1. NaNO₂, HCl; 2. NaN₃; 3. Terminal Alkyne, Cu(I) Aniline -NH₂ is converted to an azide, which then forms the triazole ring.

Beyond heterocycle formation, the compound is a useful starting point for creating a variety of substituted amides and other aniline derivatives. The primary amine can be easily acylated using acid chlorides or anhydrides to form the corresponding amides. acs.org These amide derivatives are important in their own right and can also serve as intermediates for further reactions. The presence of the ortho-piperidine group can sterically direct subsequent reactions on the aromatic ring.

Formation of Novel Molecular Architectures through Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, are highly valued for their efficiency and ability to generate molecular complexity rapidly. frontiersin.orgmdpi.com this compound is an excellent candidate for MCRs that utilize a primary amine component.

In the Ugi four-component reaction, for example, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a di-amide derivative. nih.govnih.gov By employing this compound as the amine component, researchers can quickly generate libraries of complex molecules with significant structural diversity, ideal for screening in drug discovery programs. Similarly, it can participate in other MCRs like the Mannich reaction to produce β-amino ketones. frontiersin.org

Exploration as a Ligand or Precursor for Ligands in Catalysis Research

The structure of this compound, containing two nitrogen atoms in a fixed spatial arrangement, makes it an interesting candidate for use as a bidentate ligand in coordination chemistry and catalysis. The "hard" amine and "soft" aniline nitrogens can coordinate to a single metal center, forming a stable chelate ring. Such metal complexes can be explored for their catalytic activity in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. Furthermore, the compound can serve as a precursor to more elaborate ligand systems through modification of the aniline or piperidine rings.

Derivatization for Advanced Material Science Research

Aniline and its derivatives are fundamental monomers in the field of conducting polymers. researchgate.net Oxidative polymerization of this compound can lead to novel polyaniline derivatives. rsc.org The bulky, non-planar 3-methylpiperidine substituent would disrupt the planarity and packing of the polymer chains, which is expected to significantly alter the material's properties, such as solubility, processability, and conductivity, compared to unsubstituted polyaniline. acs.org These modified polymers could find applications in sensors, anti-corrosion coatings, and electronic devices. rsc.org Additionally, derivatization with sulfur-containing reagents can produce novel polymers with unique optical and electronic properties. acs.orgnih.gov

Advanced Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Pathways to 2-(3-Methylpiperidin-1-yl)aniline (B2782792)

The development of eco-friendly and efficient synthetic routes to this compound is a primary focus of contemporary research. Traditional methods for constructing N-arylpiperidines often rely on harsh reaction conditions, stoichiometric reagents, and multi-step procedures that generate significant waste. Future research is geared towards overcoming these limitations by exploring catalytic C-N bond-forming reactions.

One promising approach is the use of transition-metal-catalyzed Buchwald-Hartwig amination. This reaction would involve the cross-coupling of 2-haloanilines (e.g., 2-fluoroaniline, 2-chloroaniline, or 2-bromoaniline) with 3-methylpiperidine (B147322). Research efforts are directed at developing catalyst systems, typically based on palladium or copper, that exhibit high turnover numbers and operate under mild conditions with low catalyst loadings. The goal is to create a process that is both economically viable and environmentally benign.

Another avenue of exploration is the direct arylation of 3-methylpiperidine with aniline (B41778) derivatives through C-H activation. This strategy would eliminate the need for pre-functionalized anilines, thereby reducing the number of synthetic steps and improving atom economy. The key challenge lies in achieving high regioselectivity for the ortho-position of the aniline.

Synthetic StrategySubstratesPotential Advantages
Buchwald-Hartwig Amination2-Haloaniline, 3-MethylpiperidineHigh yields, good functional group tolerance, milder conditions
C-H Activation/ArylationAniline, 3-MethylpiperidineHigh atom economy, fewer synthetic steps
Reductive Amination2-Aminocyclohexanone derivative, Methylmagnesium bromideAccess to specific stereoisomers

Exploration of New Reactivity Modes and Chemoselective Transformations

The inherent chemical functionalities of this compound—a primary aromatic amine and a tertiary aliphatic amine—offer a rich landscape for investigating novel reactivity and chemoselective transformations. The electronic interplay between the electron-donating amino group and the piperidine (B6355638) nitrogen can be exploited to control the outcome of various chemical reactions.

Future research will likely focus on the selective functionalization of the aniline ring. The ortho- and para-positions to the primary amino group are activated towards electrophilic aromatic substitution. Developing catalytic systems that can selectively target these positions in the presence of the piperidine moiety is a significant research goal. Furthermore, the primary amino group itself can undergo a range of transformations, including diazotization followed by Sandmeyer-type reactions, to introduce a variety of functional groups.

The chemoselective oxidation of the two nitrogen atoms is another area of interest. Selective oxidation of the piperidine nitrogen to the corresponding N-oxide, while leaving the aniline untouched, or vice versa, would provide valuable intermediates for further synthetic elaboration.

Application in Cascade Processes and Tandem Reactions

The bifunctional nature of this compound makes it an ideal candidate for the design of cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency and reduction of waste.

One potential cascade reaction could involve the initial acylation or sulfonylation of the primary amino group, followed by an intramolecular cyclization onto the aniline ring, facilitated by a suitable catalyst. This could lead to the rapid assembly of complex heterocyclic structures. Another possibility is the use of this compound as a precursor in multicomponent reactions, where it reacts with two or more other starting materials to form a complex product in a single operation.

Advanced Computational Methodologies for Precise Reactivity and Selectivity Prediction

To accelerate the discovery of new reactions and optimize existing ones, advanced computational methods are being increasingly employed. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction mechanisms, and transition states of reactions involving this compound.

These computational models can be used to predict the most likely sites of reaction (regioselectivity) and the stereochemical outcome of transformations. For instance, DFT can help in understanding the factors that govern the chemoselectivity of C-H activation or electrophilic aromatic substitution on the aniline ring. By simulating reaction pathways with different catalysts and substrates, researchers can rationally design experiments, saving time and resources.

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism analysisTransition state energies, activation barriers
Molecular Dynamics (MD)Conformational analysisPreferred conformations, solvent effects
Quantitative Structure-Activity Relationship (QSAR)Catalyst screeningPrediction of catalyst performance

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The integration of synthetic routes to this compound and its subsequent transformations with flow chemistry and automated synthesis platforms represents a significant step towards high-throughput research and process optimization. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the ability to rapidly screen reaction conditions.

Automated synthesis platforms can be programmed to perform multi-step synthetic sequences, purifications, and analyses with minimal human intervention. By combining flow chemistry with automated systems, researchers can efficiently explore a large parameter space (e.g., temperature, pressure, catalyst loading, substrate scope) to identify optimal conditions for the synthesis and derivatization of this compound. This approach is particularly valuable for the rapid generation of libraries of related compounds for applications in materials science and medicinal chemistry.

Q & A

Q. What are the common synthetic routes for 2-(3-Methylpiperidin-1-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) between 3-methylpiperidine and a halogenated aniline derivative. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized using alkaline conditions and N-methylpiperazine . Optimization may involve varying temperature (80–120°C), solvent polarity (DMF or toluene), and catalysts (Pd(OAc)₂ with Xantphos). Purification often requires column chromatography or recrystallization .

Q. How is this compound characterized structurally and analytically?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and piperidine ring conformation (e.g., coupling constants for axial/equatorial protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 224.1273 Da for related derivatives) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving potential disorder in the piperidine ring .

Q. What safety protocols are critical when handling this compound?

Aniline derivatives are toxic and may cause methemoglobinemia. Use fume hoods, nitrile gloves, and emergency eyewash stations. Monitor for symptoms like cyanosis. Store under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The 3-methyl group on the piperidine ring introduces steric hindrance, potentially slowing axial coordination to metal catalysts. Electron-donating effects from the piperidine nitrogen enhance nucleophilicity at the aniline’s para position. Comparative studies with non-methylated analogs (e.g., piperidine vs. 3-methylpiperidine) can quantify these effects via kinetic profiling .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Flexible piperidine rings often lead to disorder in crystal lattices. Strategies include:

  • Low-temperature data collection : Reduces thermal motion artifacts.
  • Twinning refinement : SHELXL’s TWIN/BASF commands model overlapping domains .
  • Solvent screening : High-polarity solvents (e.g., DMSO) may stabilize specific conformers .

Q. How can computational methods predict the biological activity of this compound derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential. Molecular docking (e.g., AutoDock Vina) models interactions with targets like G-protein-coupled receptors, leveraging structural data from related piperidine-aniline hybrids .

Q. What structural modifications enhance the stability of this compound under oxidative conditions?

  • Substitution at the aniline ring : Electron-withdrawing groups (e.g., -CF₃) reduce oxidation susceptibility .
  • Piperidine ring fluorination : Fluorine atoms at the 4-position improve metabolic stability in vivo .
  • Coordination complexes : Chelation with transition metals (e.g., Cu²⁺) stabilizes the amine via ligand effects .

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2-(3-Methylpiperidin-1-yl)aniline

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